molecular formula C22H22O4 B15078975 Tris(2-methoxyphenyl)methanol

Tris(2-methoxyphenyl)methanol

Cat. No.: B15078975
M. Wt: 350.4 g/mol
InChI Key: XRELZCYCMDJERL-UHFFFAOYSA-N
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Description

Tris(2-methoxyphenyl)methanol is a triarylmethanol derivative characterized by three 2-methoxyphenyl groups attached to a central methanol moiety. Its molecular formula is $ \text{C}{22}\text{H}{22}\text{O}_4 $, with a molecular weight of 351.1 g/mol (calculated from synthesis data in ). The compound is synthesized via an acid-catalyzed reaction involving this compound, acetonitrile, tetrahydrofuran (THF), and p-toluenesulfonic acid (TsOH), yielding a yellow solid after extraction and drying . This intermediate is notable for its role in synthesizing advanced organic compounds, such as catalysts or ligands in metathesis reactions.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

tris(2-methoxyphenyl)methanol

InChI

InChI=1S/C22H22O4/c1-24-19-13-7-4-10-16(19)22(23,17-11-5-8-14-20(17)25-2)18-12-6-9-15-21(18)26-3/h4-15,23H,1-3H3

InChI Key

XRELZCYCMDJERL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(2-methoxyphenyl)methanol typically involves the reaction of 2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2-methoxybenzaldehyde using sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction proceeds as follows:

3C8H8O2+NaBH4C22H22O4+NaBO23 \text{C8H8O2} + \text{NaBH4} \rightarrow \text{C22H22O4} + \text{NaBO2} 3C8H8O2+NaBH4→C22H22O4+NaBO2

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tris(2-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tris(2-methoxyphenyl)methanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to form tris(2-methoxyphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base.

Major Products Formed

    Oxidation: Tris(2-methoxyphenyl)methanone.

    Reduction: Tris(2-methoxyphenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tris(2-methoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tris(2-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

Tris(2-methoxyphenyl)methanol
  • Core structure: Central methanol group with three 2-methoxyphenyl substituents.
  • Functional groups : Methoxy (-OCH₃) groups at the ortho positions of each phenyl ring.
  • Applications : Primarily used as a synthetic intermediate in organic chemistry (e.g., precursor to catalysts) .
HBK Piperazine Derivatives (HBK14–HBK19)
  • Core structure: Piperazine backbone substituted with 2-methoxyphenyl and alkylphenoxy groups (e.g., HBK14: 2,6-dimethylphenoxy; HBK15: 2-chloro-6-methylphenoxy) .
  • Functional groups: Methoxy (-OCH₃) on the phenyl ring and halogen/alkyl substituents on phenoxy groups.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Core structure: Ethoxyethanol chain linked to a 4-(1,1,3,3-tetramethylbutyl)phenoxy group.
  • Functional groups : Ether (-O-) and hydroxyl (-OH) groups.
  • Applications : Likely used as a surfactant or solvent due to its amphiphilic structure .

Physical Properties and Solubility

Compound Physical State Solubility Profile
This compound Yellow solid Soluble in THF, acetonitrile, Et₂O
HBK Piperazine Derivatives Hydrochloride salts Likely water-soluble due to ionic nature
2-(2-[...]ethoxy)ethanol Liquid (inferred) Miscible with polar solvents

Key Research Findings

  • This compound: Demonstrated utility in synthesizing metathesis catalysts under mild conditions (0°C to room temperature) .
  • HBK Derivatives : Structural modifications (e.g., chloro or methyl groups) enhance binding selectivity, though specific biological data are unavailable in the provided evidence .

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